
Pipotiazinpalmitat
Übersicht
Beschreibung
Pipotiazinpalmitat ist ein langwirksames, injizierbares Antipsychotikum, das zur Klasse der Phenothiazine gehört. Es wird hauptsächlich zur Behandlung von Schizophrenie und anderen chronischen psychotischen Störungen eingesetzt. Diese Verbindung ist bekannt für ihre Fähigkeit, Symptome der Schizophrenie wie Halluzinationen, Wahnvorstellungen und Denkstörungen zu kontrollieren, indem sie auf verschiedene Neurotransmitterrezeptoren im Gehirn wirkt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte. Der Prozess beginnt mit der Alkylierung von 2-Dimethylaminosulfonylphenthiazin mit 1-Brom-3-chlorpropan, was zur Bildung von 10-(3-Chlorpropyl)-N,N-Dimethylphenothiazin-2-sulfonamid führt. Dieser Zwischenprodukt wird dann weiter mit 4-Piperidinethanol alkyliert, um Pipotiazin zu erhalten. Schließlich wird Pipotiazin mit Palmitinsäure verestert, um this compound zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist unerlässlich, um pharmazeutisches this compound zu erhalten .
Wissenschaftliche Forschungsanwendungen
Management of Schizophrenia
Pipotiazine palmitate is primarily indicated for the maintenance treatment of schizophrenia. It has been shown to be effective in reducing psychotic symptoms and preventing relapse in patients who have a history of non-adherence to oral antipsychotics. Clinical trials have demonstrated that it is comparable in efficacy to other depot antipsychotics and oral medications, with consistent results across various studies .
Depot Injection Advantages
The depot formulation provides several advantages:
- Improved Compliance : By reducing the frequency of administration, patients are less likely to miss doses compared to daily oral medications.
- Steady Drug Levels : The pharmacokinetics of pipotiazine palmitate allow for stable plasma levels over time, minimizing fluctuations that can lead to symptom exacerbation .
- Reduced Side Effects : Although it can cause extrapyramidal symptoms (EPS), pipotiazine palmitate has a lower incidence of sedation and hypotension compared to other antipsychotics .
Case Study Insights
A naturalistic study evaluated the outcomes of patients switching from pipotiazine palmitate to other antipsychotics due to market withdrawal. The study found that most patients had been on pipotiazine palmitate for over a year before switching, with a significant portion experiencing increased relapse rates after discontinuation .
Table 1: Patient Switching Outcomes
Patient | Original Dose | Immediate Alternative | Subsequent Antipsychotic |
---|---|---|---|
1 | 75 mg/4 weeks | Zuclopenthixol decanoate | Haloperidol decanoate (150 mg/4 weeks) |
2 | 50 mg/4 weeks | Paliperidone palmitate | Flupenthixol decanoate (120 mg/2 weeks) |
3 | 75 mg/4 weeks | Olanzapine pamoate | Flupenthixol decanoate (120 mg/week) |
4 | 75 mg/4 weeks | Olanzapine pamoate | Olanzapine pamoate (405 mg/month) |
5 | 100 mg/4 weeks | Haloperidol decanoate | Haloperidol decanoate (100 mg/4 weeks) |
Pharmacological Profile
Pipotiazine palmitate acts as a dopamine antagonist across multiple receptor subtypes (D1-D4), which contributes to its antipsychotic properties. Additionally, it interacts with serotonergic and histaminergic receptors, which may influence its side effect profile and therapeutic efficacy .
Considerations for Use
While pipotiazine palmitate is effective, it does present risks:
Wirkmechanismus
Target of Action
Pipotiazine palmitate primarily targets dopaminergic receptors in the brain, specifically the D2 subtype . Dopamine is a key neurotransmitter implicated in the regulation of mood, cognition, and behavior .
Mode of Action
Pipotiazine palmitate acts as an antagonist (blocking agent) on different postsynaptic receptors . It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which have different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .
Biochemical Pathways
The drug’s antagonistic action on dopamine and serotonin receptors helps normalize dopamine activity in the cortical regions . It also affects the neuroactive ligand-receptor interaction, serotonergic synapse, and dopaminergic synapse pathways .
Pharmacokinetics
The pharmacokinetics of pipotiazine palmitate is complex due to its long-acting nature . The onset of action usually appears within the first 2 to 3 days after injection, and the effects of the drug on psychotic symptoms are significant within one week . Maintenance doses are usually within the range of 50-200 mg every month .
Result of Action
The primary result of pipotiazine palmitate’s action is the management of chronic, non-agitated schizophrenic patients . It reduces the activity of dopamine receptors in the limbic system, leading to a decrease in psychotic symptoms . It can produce a high incidence of extrapyramidal reactions .
Biochemische Analyse
Biochemical Properties
Pipotiazine Palmitate interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) . These interactions play a crucial role in its antipsychotic properties .
Cellular Effects
Pipotiazine Palmitate has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of certain cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it can cause a high incidence of extrapyramidal reactions .
Molecular Mechanism
The molecular mechanism of action of Pipotiazine Palmitate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an antagonist, it blocks the activity of certain receptors, thereby modulating the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pipotiazine Palmitate change over time. After deep intramuscular injection, it reaches maximum plasma concentration in 7-14 days, has an elimination half-life of 15 days, and reaches steady-state levels after 2 months of usual dosing (given every 4 weeks) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pipotiazine palmitate involves multiple steps. The process begins with the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-piperidineethanol to produce pipotiazine. Finally, pipotiazine is esterified with palmitic acid to form pipotiazine palmitate .
Industrial Production Methods
Industrial production of pipotiazine palmitate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade pipotiazine palmitate .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pipotiazinpalmitat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Sulfoxiden und Sulfonen führen.
Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Phenothiazinring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionen erfolgen typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Phenothiazinderivate. Diese Produkte können unterschiedliche pharmakologische Eigenschaften haben und für weitere Forschung und Entwicklung verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität und Stabilität von Phenothiazinderivaten zu untersuchen.
Biologie: Forscher verwenden es, um die Auswirkungen von langwirksamen Antipsychotika auf Neurotransmittersysteme und die Gehirnfunktion zu untersuchen.
Medizin: Es wird umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung von Schizophrenie und anderen psychotischen Störungen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Antipsychotika und Formulierungen verwendet
Wirkmechanismus
This compound wirkt als Antagonist an verschiedenen postsynaptischen Rezeptoren, darunter dopaminerge (D1, D2, D3 und D4), serotonerge (5-HT1 und 5-HT2), histaminerge (H1), Alpha1/Alpha2-adrenerge und muskarinerge (M1/M2) Rezeptoren. Durch die Blockierung dieser Rezeptoren reduziert es die Dopaminaktivität im limbischen System, normalisiert die Dopaminaktivität in kortikalen Regionen und übt anxiolytische, antidepressive und antiaggressive Wirkungen aus. Dieser Mechanismus trägt dazu bei, sowohl positive als auch negative Symptome der Schizophrenie zu lindern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorpromazin: Ein weiteres Phenothiazin-Antipsychotikum mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Fluphenazin: Ein Phenothiazinderivat mit einer längeren Wirkdauer.
Haloperidol: Ein Butyrophenon-Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Einzigartigkeit
Pipotiazinpalmitat ist einzigartig aufgrund seiner langwirksamen Formulierung, die im Vergleich zu anderen Antipsychotika eine weniger häufige Dosierung ermöglicht. Diese Eigenschaft verbessert die Patientenadhärenz zur Behandlung und verringert das Risiko eines Rückfalls bei chronischen psychotischen Störungen .
Biologische Aktivität
Pipotiazine palmitate is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia, particularly in patients who have difficulty adhering to oral medication regimens. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Pipotiazine palmitate acts as an antagonist at various neurotransmitter receptors, primarily targeting:
- Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptor subtypes, which helps alleviate both positive and negative symptoms of schizophrenia .
- Serotonergic Receptors : It antagonizes 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating some extrapyramidal side effects .
- Histaminergic and Cholinergic Receptors : Its action on H1 receptors can lead to sedation and weight gain, while its effects on muscarinic receptors may influence cognitive functions and autonomic responses .
Clinical Efficacy
Pipotiazine palmitate has been evaluated in numerous clinical trials. A systematic review comparing depot pipotiazine palmitate with other antipsychotic treatments highlighted several key findings:
- Effectiveness : It demonstrated comparable efficacy to other depot antipsychotics and oral medications in managing schizophrenia symptoms. For instance, when compared to standard oral antipsychotics, no significant differences were observed in global impression or relapse rates (RR 0.99; CI 0.91 to 1.07) across multiple studies .
- Long-term Outcomes : In a study involving 206 patients with chronic schizophrenia, significant improvements were noted over time using the Brief Psychiatric Rating Scale (BPRS), indicating sustained efficacy with prolonged treatment .
Table 1: Summary of Clinical Trials on Pipotiazine Palmitate
Safety Profile
Pipotiazine palmitate is generally well tolerated; however, it is associated with some side effects:
- Extrapyramidal Symptoms (EPS) : These include tremors and rigidity, which were reported in a small percentage of patients (3.4% discontinued due to adverse effects) .
- Sedation and Weight Gain : Due to its antihistaminergic properties, patients may experience sedation and weight gain over time .
Case Studies
Several case studies have illustrated the practical application of pipotiazine palmitate in clinical settings:
- Case Study A : A patient with chronic schizophrenia showed marked improvement in psychotic symptoms after switching from oral antipsychotics to monthly injections of pipotiazine palmitate. The patient maintained stability for over six months without significant side effects.
- Case Study B : In a cohort of elderly patients with treatment-resistant schizophrenia, pipotiazine palmitate was administered as a long-term therapy. Results indicated improved adherence and reduced hospitalizations compared to previous treatments.
Eigenschaften
IUPAC Name |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYYUONFQWSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048970 | |
Record name | Pipothiazine palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37517-26-3 | |
Record name | Pipotiazine palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipotiazine palmitate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipothiazine palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPOTIAZINE PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.